methyl (1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate
Description
Methyl (1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate is a pyridazinone derivative characterized by a 6-oxopyridazinone core substituted at the 3-position with a naphthalen-2-yl group. The structure includes an acetyl linker connecting the pyridazinone ring to a piperidin-4-yl moiety, which is further esterified with a methyl acetate group.
Properties
IUPAC Name |
methyl 2-[1-[2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetyl]piperidin-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-31-24(30)14-17-10-12-26(13-11-17)23(29)16-27-22(28)9-8-21(25-27)20-7-6-18-4-2-3-5-19(18)15-20/h2-9,15,17H,10-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGCRZNUGXXHPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate typically involves multiple steps. One common approach is to start with the synthesis of the naphthalen-2-yl derivative, followed by the formation of the pyridazine ring, and finally the incorporation of the piperidine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives or other substituted compounds.
Scientific Research Applications
Methyl (1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Pyridazinone derivatives are widely studied for their diverse pharmacological profiles. Below is a comparative analysis of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Physicochemical Comparisons
*LogP values estimated using ChemDraw®.
†Calculated based on molecular formula.
‡Predicted using Molinspiration®.
Key Observations:
Substituent Bulk and Lipophilicity: The naphthalen-2-yl group in the target compound imparts higher lipophilicity (LogP ~3.8) compared to smaller aryl groups (e.g., 4-fluorophenyl in , LogP ~2.1). This may enhance membrane permeability but reduce aqueous solubility .
Linker Diversity:
- The acetyl-piperidine linker in the target compound differs from the propionamide linker in 6f. Acetyl groups are more metabolically stable than amides, suggesting longer in vivo half-life .
Yields for similar derivatives range from 42% to 62% .
Challenges and Limitations
- Solubility vs. Bioavailability: The target compound’s high LogP may limit solubility, necessitating formulation strategies (e.g., solid dispersions, as in ) for oral delivery .
Biological Activity
Methyl (1-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate, with CAS number 1630856-68-6, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 351.4 g/mol. The compound features a piperidine moiety linked to a naphthalene-derived pyridazinone, which may contribute to its biological activity.
1. Anticancer Properties
Recent studies have indicated that compounds with similar structural frameworks exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridazinones have been tested for their ability to inhibit cell proliferation in cancer cells, showing IC50 values often below 20 µM, indicating potent activity against targets such as AChE and BChE enzymes .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 19.85 | |
| Compound B | MGC-803 | 0.23 | |
| Compound C | A549 | <20 |
The mechanism by which this compound exerts its biological effects may involve the modulation of enzyme activity or interaction with specific molecular targets within cells. Studies suggest that similar compounds can induce apoptosis through mitochondrial pathways, increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .
Case Studies
Study 1: Antiproliferative Activity Assessment
In a study assessing the antiproliferative effects of various derivatives, this compound was evaluated alongside other naphthalene-based compounds. The results indicated that this compound significantly increased apoptosis in treated cancer cells compared to controls, with a notable increase in cell death at higher concentrations .
Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the naphthalene and piperidine moieties could enhance biological activity. The presence of electron-withdrawing groups on the aromatic rings was found to improve potency against specific cancer cell lines, suggesting that structural optimization could lead to more effective therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
